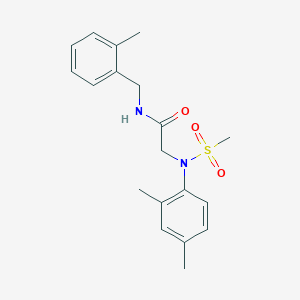
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMS-10 is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis.
Mecanismo De Acción
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. This binding disrupts the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for the MDM2-p53 interaction, which reduces the potential for off-target effects. This compound has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its therapeutic efficacy. Finally, the development of analogs of this compound with improved solubility and potency could also be pursued.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. The protein-protein interaction between MDM2 and p53 is a critical pathway for the regulation of cell growth and apoptosis. In many cancers, the MDM2 protein is overexpressed, leading to the inhibition of the p53 pathway and the promotion of cancer cell growth. This compound has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-10-18(16(3)11-14)21(25(4,23)24)13-19(22)20-12-17-8-6-5-7-15(17)2/h5-11H,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMUSSBYKUENKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936532.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3936533.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]quinoline](/img/structure/B3936538.png)
![N-[4-(cyanomethyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3936540.png)
![1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936545.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3936562.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B3936565.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3936578.png)
![8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline](/img/structure/B3936581.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936594.png)
![2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3936596.png)
![2-phenoxy-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3936600.png)
![1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3936626.png)